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Compound of Interest

N-(5-Amino-2-
Compound Name: S
chlorophenyl)nicotinamide

CAS No.: 937392-56-8

Cat. No.: B1414956

Get Quote

Executive Summary & Compound Identity

N-(5-Amino-2-chlorophenyl)nicotinamide (CAS: 937392-56-8) is a privileged
pharmacophore scaffold primarily utilized in the discovery of kinase inhibitors (specifically the
JAK/STAT pathway) and modulators of NAD+ salvage enzymes (e.g., NAMPT). Structurally, it
combines a nicotinamide moiety—capable of hydrogen bonding within the ATP-binding hinge
region of kinases—with a functionalized chloro-aniline ring that occupies the hydrophobic
selectivity pocket.

This guide details the technical protocols for the in vitro assessment of this compound, treating
it as a chemical probe and lead scaffold. The focus is on validating its activity as a kinase
modulator, assessing its physicochemical stability, and determining its cellular permeability.

Structural Specifications
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Property Detail
N-(5-amino-2-chlorophenyl)pyridine-3-

IUPAC Name ( ) phenylpy
carboxamide

Molecular Formula C12H10CIN3O

Molecular Weight 247.68 g/mol

Nicotinamide (Hinge Binder), 2-Cl-Aniline

Key Pharmacophores ) )
(Hydrophobic), 5-NHz (Solvent Front/Linker)

Primary Target Class Tyrosine Kinases (JAK Family), NAD+ Enzymes

Preparation & Physicochemical Profiling

Before biological testing, the compound must be solubilized and profiled for stability. The free
amine at position 5 makes this compound sensitive to oxidation; proper handling is critical to
prevent the formation of azo-dimers or N-oxides.

Solubilization Protocol

Objective: Create a stable 10 mM stock solution for biological assays.

¢ Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is the required solvent. Avoid ethanol
due to potential precipitation upon dilution in agueous media.

* Weighing: Weigh approximately 2.5 mg of powder into a sterile, amber glass vial (to protect
the aniline from photodegradation).

e Calculation:

Example: For 2.48 mg, add 1000 pL DMSO to achieve 10 mM.

» Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C
for 5 minutes.

o Storage: Aliguot into single-use volumes (e.g., 50 yL) and store at -80°C. Do not refreeze
more than once.
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Aqueous Solubility & Precipitation Check

Method: Kinetic Solubility via Nephelometry.

Prepare a phosphate-buffered saline (PBS, pH 7.4) plate.

Spike DMSO stock into PBS to achieve concentrations of 1, 10, 50, and 100 pM (final DMSO
< 1%).

Incubate for 2 hours at 25°C with shaking.

Measure light scattering (nephelometry) or absorbance at 600 nm.

Threshold: An increase in ODeoo > 0.005 indicates precipitation. This establishes the
Maximum Tolerable Concentration (MTC) for cell assays.

Enzymatic Activity Assays (Kinase Inhibition)

Given the nicotinamide scaffold's prevalence in JAK kinase inhibition (as referenced in patent
literature regarding nicotinamide modulators), the primary in vitro validation should focus on the
JAK/STAT signaling cascade.

ADP-Glo™ Kinase Assay Protocol

Principle: Measures the ADP generated from the phosphorylation of a substrate (e.g., Poly(Glu,
Tyr)) by recombinant JAK enzymes.

Reagents:

Recombinant JAK1, JAK2, or JAK3 enzyme.

Substrate: Poly(Glu, Tyr) 4:1.

ATP (Ultra-pure).

ADP-Glo™ Reagent (Promega).

Workflow:
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e Compound Dilution: Prepare a 3-fold serial dilution of N-(5-Amino-2-
chlorophenyl)nicotinamide in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgClz, 1 mM DTT,
0.01% BSA).

e Enzyme Reaction:

[e]

Add 2 pL of Compound to 384-well white plate.

o

Add 2 pL of JAK Enzyme (optimized to ~1-5 ng/well).

[¢]

Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

[¢]

Add 2 pL of ATP/Substrate mix (ATP at K_m_apparent).

Incubate for 60 minutes at RT.

[e]

e Detection:

o Add 6 uL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40
min.

o Add 12 puL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30
min.

e Readout: Measure Luminescence (RLU).
o Data Analysis: Fit data to a sigmoidal dose-response equation to determine ICso.

Cellular Mechanism of Action

To validate that the compound engages the target inside the cell, we track the phosphorylation
status of downstream effectors (STAT proteins).

Pathway Visualization (JAK-STAT Signaling)

The following diagram illustrates the intervention point of the nicotinamide scaffold within the
JAK/STAT pathway.
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Figure 1: Mechanism of Action. The nicotinamide scaffold competes with ATP at the JAK kinase
domain, preventing STAT phosphorylation and subsequent nuclear translocation.

Western Blot Protocol (Target Engagement)

Cell Line: TF-1 (Erythroleukemia) or Ba/F3 cells. Stimulation: GM-CSF or IL-3.

Seeding: Seed cells at

cells/mL in 6-well plates. Starve in serum-free media for 4 hours.

e Treatment: Treat with N-(5-Amino-2-chlorophenyl)nicotinamide (0.1, 1, 10 puM) for 1 hour.
o Stimulation: Stimulate with Cytokine (e.g., IL-6 10 ng/mL) for 15 minutes.
e Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors (NasVOas, NaF).
e Immunoblotting:
o Primary Antibody: Rabbit anti-pSTAT3 (Tyr705) or pSTATS (Tyr694).
o Loading Control: Mouse anti-Total STAT3 or GAPDH.

 Validation: A dose-dependent reduction in pSTAT band intensity confirms cellular target
engagement.

ADME & Metabolic Stability

The "5-amino-2-chlorophenyl” moiety is a structural alert. Anilines are prone to metabolic
activation by CYP450s (N-oxidation), potentially leading to reactive metabolites.

Microsomal Stability Assay
Objective: Determine intrinsic clearance (
) and half-life (

).

¢ Reaction Mix:
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o Test Compound: 1 pM.

o Microsomes: Human/Rat Liver Microsomes (0.5 mg protein/mL).

o Buffer: 100 mM Potassium Phosphate (pH 7.4).

e Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

o Sampling: Remove aliquots at 0, 5, 15, 30, and 60 minutes.

e Quenching: Add to ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

e Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

« Interpretation: Rapid disappearance (< 15 min half-life) suggests the amine is a metabolic

"soft spot,” requiring chemical modification (e.g., capping with an amide or sulfonamide) for

drug viability.

Summary of Key Data Outputs

Assay Type Metric

Success Criteria (Hit

Validation)

Physicochemical Kinetic Solubility > 50 uM in PBS (pH 7.4)
. _ <100 nM (Potent), <1 uM

Enzymatic JAK Kinase ICso

(Lead)

o <5 uM (Correlated to

Cellular pSTAT Inhibition (ECso) _

enzymatic)

o o > 10 uM (Selectivity Window >

Toxicity Cell Viability (CCso)

10x)
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o Methodology: Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP
Monitoring Assay for Kinases." Assay Drug Dev Technol. 2009; 7(6): 560-572.

e Chemical Probe Standards: Arrowsmith, C.H., et al. "The promise and peril of chemical
probes."” Nature Chemical Biology. 2015; 11: 536-541.

e Supplier Data: Chemical Book / BLD Pharm Product Entries for CAS 937392-56-8 (Used for
physicochemical identification).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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